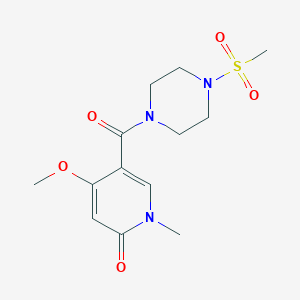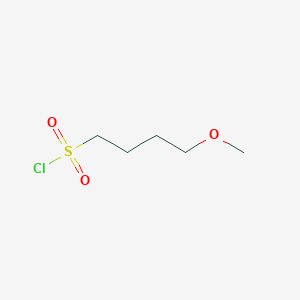
4-Methoxybutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1342127-91-6 . It has a molecular weight of 186.66 . The IUPAC name for this compound is 4-methoxy-1-butanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11ClO3S/c1-9-4-2-3-5-10 (6,7)8/h2-5H2,1H3 . This indicates that the compound has a sulfonyl chloride group attached to a 4-methoxybutane group.Applications De Recherche Scientifique
Synthesis of Sulfoximine Carbamates
- Rhodium-Catalyzed Nitrene Transfer : Sulfoximines are synthesized under mild conditions by rhodium-catalyzed transfer of carbamates to sulfoxides, facilitating the preparation of N-protected sulfoximines. This method enables the stable incorporation of Boc and Cbz groups, allowing for further cross-coupling reactions and providing a pathway for improved deprotection strategies in medicinal compounds synthesis (Zenzola et al., 2015).
Proton Exchange Membranes for Fuel Cells
- Poly(arylene ether sulfone) Membranes : The synthesis of new monomers containing methoxyphenyl groups leads to the development of copoly(arylene ether sulfone)s with excellent mechanical strength and high proton conductivities. These materials demonstrate significant potential for use as proton exchange membranes in fuel cell applications, offering a balance between proton conductivity and methanol permeability (Wang et al., 2012).
Electrochemical Treatment of Environmental Contaminants
- Treatment of Perfluorooctanoic Acid and Perfluorooctane Sulfonate : Research indicates that electrochemical treatment using a boron-doped diamond anode effectively removes perfluorinated compounds from groundwater, offering insights into mechanisms that could be applied to the treatment of wastewater containing similar persistent organic pollutants (Schaefer et al., 2017).
Spectroscopic and Computational Studies
- Molecular Structure Analysis : Vibrational spectroscopic studies along with computational analysis (HOMO, LUMO, NBO, NLO studies) of derivatives provide insights into the chemical significance and potential applications of sulfonyl chloride compounds in developing biologically active compounds and materials with specific electronic properties (Nagarajan & Krishnakumar, 2018).
Adsorption and Fouling in Water Treatment
- Selective Adsorption of Perfluorooctane Sulfonate : The development of molecularly imprinted polymers for the selective adsorption of PFOS from wastewater highlights the potential for targeted removal of specific contaminants, contributing to the advancement of water treatment technologies (Guo et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
4-Methoxybutane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo nucleophilic substitution reactions with various nucleophiles. The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group highly susceptible to nucleophilic attack . The resulting product depends on the nucleophile involved in the reaction .
Biochemical Pathways
The products of its reactions with nucleophiles, such as sulfonamides, sulfonate esters, and sulfonate thioesters, can participate in a variety of biochemical processes .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The products of its reactions with nucleophiles can have various effects depending on their structure and the biochemical pathways they participate in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. In acidic conditions, protonation of the oxygen atom in the sulfonyl group can occur, making the sulfur atom even more susceptible to nucleophilic attack .
Propriétés
IUPAC Name |
4-methoxybutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGZJPZIPGEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342127-91-6 |
Source


|
| Record name | 4-methoxybutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)
![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)

![(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2605254.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

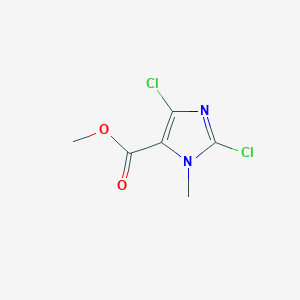
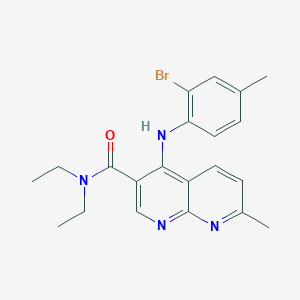
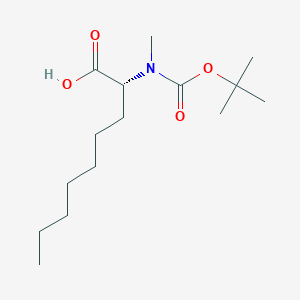
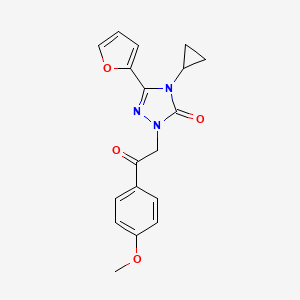
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
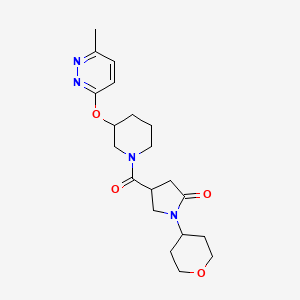
![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
